3,4-Dichlorophenylzinc iodide

Organozinc reagent Physical property Isomeric differentiation

3,4-Dichlorophenylzinc iodide is a pre-formed, functionalized arylzinc halide supplied as a 0.5 M solution in tetrahydrofuran (THF), with a density of 1.01 g/mL at 25 °C. As a member of the organozinc iodide class, it serves as a nucleophilic partner in palladium- or nickel-catalyzed Negishi cross-coupling reactions, enabling the direct installation of the 3,4-dichlorophenyl motif into complex molecular scaffolds.

Molecular Formula C6H3Cl2IZn
Molecular Weight 338.3 g/mol
CAS No. 312692-85-6
Cat. No. B1599425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorophenylzinc iodide
CAS312692-85-6
Molecular FormulaC6H3Cl2IZn
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=[C-]1)Cl)Cl.[Zn+]I
InChIInChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1
InChIKeyLFGUNQYPHRJOML-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorophenylzinc Iodide (CAS 312692-85-6): An Organozinc Reagent for Selective Negishi Cross-Coupling


3,4-Dichlorophenylzinc iodide is a pre-formed, functionalized arylzinc halide supplied as a 0.5 M solution in tetrahydrofuran (THF), with a density of 1.01 g/mL at 25 °C . As a member of the organozinc iodide class, it serves as a nucleophilic partner in palladium- or nickel-catalyzed Negishi cross-coupling reactions, enabling the direct installation of the 3,4-dichlorophenyl motif into complex molecular scaffolds [1]. Its primary value proposition in procurement lies in providing a pre-activated, stoichiometric aryl transfer agent that exhibits significantly greater functional group tolerance than analogous Grignard reagents and, in specific contexts, superior reactivity with challenging electrophilic partners compared to the corresponding boronic acid in Suzuki-Miyaura couplings [1].

Why 3,4-Dichlorophenylzinc Iodide Cannot Be Directly Replaced by a Generic Arylzinc or Boronic Acid


Substituting 3,4-dichlorophenylzinc iodide with a generic arylzinc reagent or a 3,4-dichlorophenylboronic acid fails at the level of molecular precision and reaction performance. The specific 3,4-substitution pattern imparts a unique electronic profile; calculations on aryl-aryl Negishi couplings show that the Hammett substituent constant (σ) for the arylzinc nucleophile directly correlates with transmetalation rates, with electron-withdrawing groups (such as the two chlorine atoms in the 3,4-positions) giving a Hammett ρ value of -0.98, indicating a distinct kinetic behavior compared to electron-neutral or electron-donating arylzinc analogs [1]. A simple switch to the corresponding boronic acid for a Suzuki-Miyaura coupling can also be detrimental: while organozinc reagents can often undergo transmetalation under mild, low-temperature conditions, arylboronic acids frequently require stronger bases and aqueous conditions that can hydrolyze sensitive esters or nitriles present in advanced intermediates, a critical factor when a specific 3,4-dichlorophenyl pharmacophore must be introduced late-stage [2].

Quantitative Evidence Guide: Defined Differentiation of 3,4-Dichlorophenylzinc Iodide from Its Closest Analogs


Measured Solution Density Differentiates 3,4-Dichlorophenylzinc Iodide from Its 2,4- and 3,5- Isomers

The solution density of 3,4-dichlorophenylzinc iodide (0.5 M in THF) is 1.01 g/mL at 25 °C. This is quantitatively distinct from its closest regioisomers, allowing for a simple density check to confirm the received product's identity upon procurement . The 2,4-dichlorophenylzinc iodide isomer has a higher density of 1.048 g/mL, while the 3,5-dichlorophenylzinc iodide isomer has a lower density of 1.002 g/mL under identical conditions (0.5 M in THF, 25 °C) .

Organozinc reagent Physical property Isomeric differentiation

Quantitative Kinetic Discrimination via Hammett Substituent Effects in Aryl-Aryl Negishi Coupling

A combined DFT and experimental study on aryl-aryl Negishi coupling has established that variation of substituents on the arylzinc halide follows a Hammett correlation with a reaction constant of ρ = -0.98 [1]. This means electron-withdrawing groups (EWG) accelerate the transmetalation step. The 3,4-dichlorophenyl group, bearing two chlorine atoms with a combined Hammett σₘ ≈ +0.74, generates a stronger electron-withdrawing effect than a mono-chloro-substituted phenylzinc iodide (σₘ for single chlorine ≈ +0.37) or unsubstituted phenylzinc iodide (σ = 0). This directly implies that 3,4-dichlorophenylzinc iodide will exhibit a measurably faster transmetalation rate compared to phenylzinc iodide (Δlog(k) ≈ 0.73) under identical catalytic conditions, which translates into higher yields in competitive or time-sensitive coupling reactions.

Negishi coupling Kinetics Substituent effect

Superior Functional Group Tolerance of Arylzinc Iodides Over Grignard Reagents Enables Late-Stage 3,4-Dichlorophenyl Installation

A foundational review of Negishi coupling documents that organozinc reagents tolerate electrophilic functional groups such as alkoxycarbonyl (ester) and cyano groups, which are incompatible with the corresponding Grignard reagents (Kumada coupling) due to rapid nucleophilic addition [1]. Specifically, arylzinc iodides are compatible with ketones, esters, and nitriles present on the electrophilic coupling partner, whereas the analogous aryl Grignard reagents would undergo unproductive side reactions with these same functional groups, leading to complex mixtures [1]. This chemoselectivity is critical when the 3,4-dichlorophenyl unit must be introduced onto a molecular fragment already bearing such sensitive functionalities, eliminating the need for protecting group strategies.

Functional group tolerance Negishi vs. Kumada Chemoselectivity

Controlled Stoichiometry and Reduced Homocoupling: The Advantage of Pre-Formed Arylzinc Iodide Over In Situ Protocols

Commercially supplied 3,4-dichlorophenylzinc iodide is a pre-formed, isolated organozinc reagent with a defined concentration (0.5 M in THF) . In contrast, in situ generation of arylzinc species from the corresponding aryl halide and zinc metal often leads to 5-15% homocoupling byproduct (biaryl formation) due to local concentration gradients and metal-mediated coupling [1]. This homocoupling consumes the valuable aryl precursor and complicates purification. The use of pre-formed 3,4-dichlorophenylzinc iodide eliminates this variability, ensuring a consistent 1:1 stoichiometry with the electrophilic coupling partner and minimizing biaryl contamination, which has been shown to improve isolated yields of the desired cross-coupling product by 10-20 percentage points relative to in situ methods in model systems [1].

Stoichiometry control Homocoupling suppression Pre-formed reagent

Optimal Procurement and Application Scenarios for 3,4-Dichlorophenylzinc Iodide


Late-Stage Installation of a 3,4-Dichlorophenyl Pharmacophore onto a Complex, Polyfunctional Intermediate

In medicinal chemistry, when a 3,4-dichlorophenyl group must be appended to a scaffold that already contains base-sensitive or nucleophile-sensitive functionality (e.g., a methyl ester, a primary amide, or a nitrile), 3,4-dichlorophenylzinc iodide is the reagent of choice over the corresponding boronic acid (requires base and often aqueous conditions) or Grignard (undergoes nucleophilic attack). The quantitative Hammett evidence indicates that its electron-poor nature accelerates transmetalation at low temperatures (0-25 °C), reducing thermal decomposition of sensitive substrates [1]. This makes it the preferred procurement candidate for convergent late-stage diversification strategies.

Process-Scale Synthesis Requiring Consistent Stoichiometric Delivery and Minimal Purification

For the kilogram-scale synthesis of a 3,4-dichlorophenyl-containing API intermediate, the pre-formed, commercial 0.5 M THF solution provides a reproducible, titratable nucleophile source. The reduced homocoupling (<3% vs. 5-15% for in situ protocols) directly translates to higher isolated yields and lower column chromatography burden, as documented in class-level studies of pre-formed organozinc reagents [2]. Procurement of the pre-formed reagent avoids the capital expenditure and safety concerns of handling reactive zinc metal on scale, while the defined density (1.01 g/mL) serves as a routine QC check point.

Comparative Reactivity Screening for Challenging Electrophilic Partners

When a project encounters a sluggish or failed coupling of a 3,4-dichlorophenyl group using the corresponding boronic acid (Suzuki conditions), the arylzinc iodide should be screened as the next-line reagent. The organozinc nucleophile is more reactive in transmetalation than the analogous boronate, often enabling coupling with deactivated or sterically hindered aryl chlorides at ambient temperature where the Suzuki reaction would require prolonged heating and risk decomposition [3]. The quantifiable rate acceleration inferred from Hammett analysis (~5.4-fold vs. phenylzinc iodide) provides a rational basis for this screening priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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